molecular formula C13H23BO2 B2382303 2-[(1R,6S,7R)-bicyclo[4.1.0]heptan-7-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2140184-59-2

2-[(1R,6S,7R)-bicyclo[4.1.0]heptan-7-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2382303
CAS No.: 2140184-59-2
M. Wt: 222.14
InChI Key: GGLMQBKCHIMSCP-URLYPYJESA-N
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Description

2-[(1R,6S,7R)-bicyclo[410]heptan-7-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound featuring a bicyclic heptane structure fused with a dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1R,6S,7R)-bicyclo[4.1.0]heptan-7-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of bicyclo[4.1.0]heptane derivatives with boronic esters under controlled conditions. The reaction conditions often include the use of catalysts such as palladium or nickel complexes to facilitate the formation of the dioxaborolane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and scalability, often employing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-[(1R,6S,7R)-bicyclo[4.1.0]heptan-7-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids.

    Reduction: Reduction reactions can yield simpler boron-containing compounds.

    Substitution: The dioxaborolane ring can participate in substitution reactions, often facilitated by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically conducted under mild to moderate temperatures and may require inert atmospheres to prevent unwanted side reactions.

Major Products

Scientific Research Applications

2-[(1R,6S,7R)-bicyclo[4.1.0]heptan-7-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.

    Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Explored for its role in drug delivery systems due to its stability and reactivity.

    Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-[(1R,6S,7R)-bicyclo[4.1.0]heptan-7-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through its boron-containing dioxaborolane ring. This ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The pathways involved often include the formation of boronate esters, which are key intermediates in many reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1R,6S,7R)-bicyclo[4.1.0]heptan-7-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out due to its boron-containing dioxaborolane ring, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring boron chemistry, such as BNCT and advanced material synthesis.

Properties

IUPAC Name

2-[(1S,6R)-7-bicyclo[4.1.0]heptanyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23BO2/c1-12(2)13(3,4)16-14(15-12)11-9-7-5-6-8-10(9)11/h9-11H,5-8H2,1-4H3/t9-,10+,11?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGLMQBKCHIMSCP-ZACCUICWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2C3C2CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2[C@H]3[C@@H]2CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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